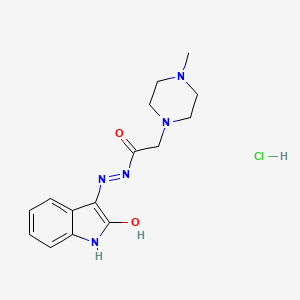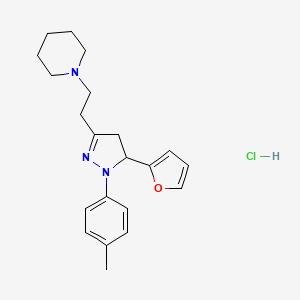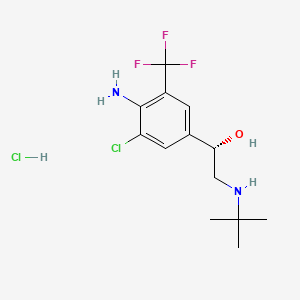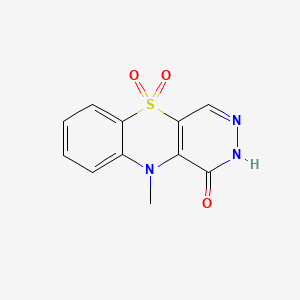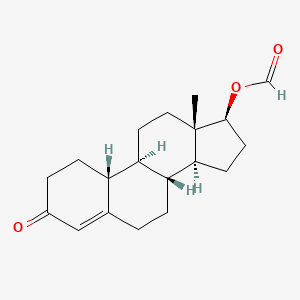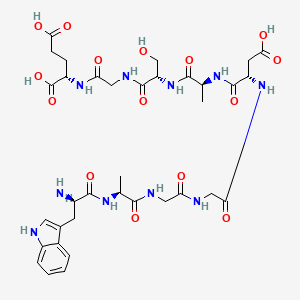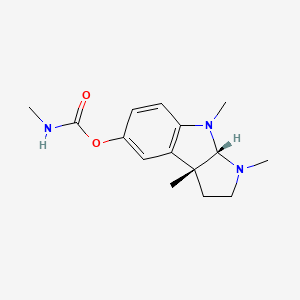
(+)-Physostigmine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Physostigmine, also known as eserine, is a naturally occurring alkaloid found in the Calabar bean (Physostigma venenosum). It is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound has significant pharmacological importance due to its ability to enhance cholinergic transmission, making it useful in the treatment of various neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Physostigmine involves several steps, starting from simple precursors. One common synthetic route includes the condensation of N-methylcarbamate with a suitable indole derivative under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from the Calabar bean, followed by purification processes such as crystallization and chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(+)-Physostigmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form physostigmine sulfate, a more stable form used in medical applications.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include physostigmine sulfate, various analogs with modified pharmacological properties, and degradation products that may be studied for their biological activities.
Scientific Research Applications
(+)-Physostigmine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Researchers use it to investigate cholinergic signaling pathways and their role in neurological functions.
Medicine: It is employed in the treatment of conditions like glaucoma, myasthenia gravis, and Alzheimer’s disease due to its ability to enhance cholinergic transmission.
Industry: Its derivatives are explored for potential use in pesticides and other agrochemical applications.
Mechanism of Action
(+)-Physostigmine exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where it forms a reversible complex, thereby inhibiting the enzyme’s activity. This mechanism is crucial for its therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include neostigmine, pyridostigmine, and rivastigmine, which are also acetylcholinesterase inhibitors used in various medical applications.
Uniqueness
(+)-Physostigmine is unique due to its natural origin and its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system disorders. Unlike some of its synthetic analogs, it has a broader range of applications and a well-established safety profile.
Properties
CAS No. |
29347-10-2 |
|---|---|
Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m0/s1 |
InChI Key |
PIJVFDBKTWXHHD-DZGCQCFKSA-N |
Isomeric SMILES |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


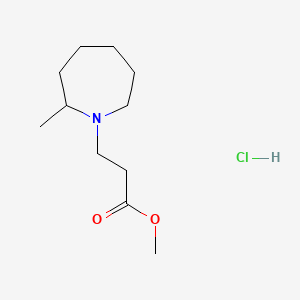


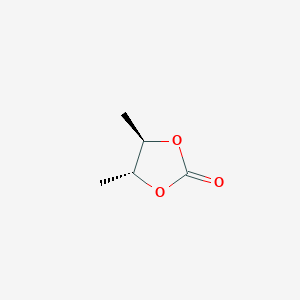
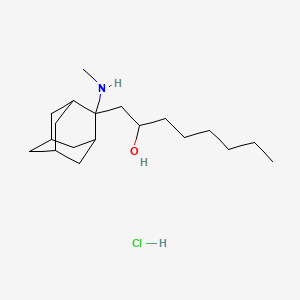

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
